1-(2-Chloroethoxy)-1-ethoxyethane
Description
Significance of Acetal (B89532) and Chloroether Moieties in Advanced Synthetic Design
The synthetic utility of 1-(2-Chloroethoxy)-1-ethoxyethane is rooted in the distinct and complementary nature of its two functional groups.
The acetal moiety serves as a cornerstone of protecting group chemistry. numberanalytics.com Acetals are prized for their stability under neutral to strongly basic conditions, rendering the carbonyl group they protect unreactive towards a wide array of powerful nucleophiles and basic reagents, such as Grignard reagents and metal hydrides like lithium aluminium hydride. libretexts.orgmasterorganicchemistry.comwikipedia.org This stability is crucial in complex syntheses where such reagents are needed to modify other parts of the molecule. fiveable.me The acetal group can be readily removed (deprotected) under acidic conditions, regenerating the original carbonyl group for subsequent reactions. masterorganicchemistry.comfiveable.mechemistrysteps.com This acid-labile nature allows for controlled and selective unmasking of the aldehyde functionality at a desired stage of a synthetic sequence.
The chloroether moiety provides a reactive handle for molecular elaboration. The carbon-chlorine bond in chloroalkanes is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.com This enables a variety of nucleophilic substitution reactions, where the chlorine atom acts as a leaving group and is replaced by other atoms or functional groups. wikipedia.org This versatility allows for the introduction of functionalities such as alcohols, amines, thiols, and others, making chloroethers valuable intermediates in the synthesis of more complex molecules. ontosight.ai The ether linkages within the molecule are generally stable, providing a robust scaffold for these transformations. youtube.com
Historical Context and Evolution of Research on Related Systems
The strategic use of molecules like this compound is built upon decades of foundational research in organic chemistry. The concept of using "protecting groups" to temporarily mask a reactive site became a fundamental principle in the mid-20th century, revolutionizing the synthesis of complex natural products and pharmaceuticals. numberanalytics.comwikipedia.org Acetals were among the early and most reliable methods developed for the protection of aldehydes and ketones. nih.gov
Concurrently, the study of haloalkanes and their substitution reactions has been a central theme in organic chemistry. Early investigations into the mechanisms of nucleophilic substitution, distinguishing between Sₙ1 and Sₙ2 pathways, provided chemists with the predictive power to design reactions involving alkyl halides. libretexts.org Classic named reactions, such as the Finkelstein reaction (converting alkyl chlorides/bromides to iodides) and the Swarts reaction (for synthesizing alkyl fluorides), highlight the long history of manipulating the halogen in such compounds to achieve specific synthetic goals. This deep understanding of both acetal and haloalkane reactivity provides the theoretical framework for the strategic application of bifunctional compounds that contain both groups.
Overview of Principal Research Avenues for this compound
The dual functionality of this compound opens up several promising avenues for research and application.
Advanced Synthetic Intermediates: The compound's primary potential lies in its use as a versatile building block. A synthetic strategy could involve first utilizing the chloroether for a nucleophilic substitution reaction to build a more complex carbon skeleton, while the acetal remains as a stable protecting group. In a subsequent step, the acetal could be hydrolyzed to unveil the aldehyde, which can then undergo further transformations like oxidation, reduction, or C-C bond formation. This orthogonal reactivity is highly desirable in total synthesis.
Polymer Chemistry: Bifunctional molecules are essential in polymer science. askiitians.com The chloroalkyl group of this compound can serve as a reactive site for initiating polymerization or for grafting the molecule onto existing polymer backbones, a process known as post-polymerization modification. This could be used to introduce specific properties, such as altered polarity or crosslinking capabilities, into materials. smolecule.com
Surface Modification: The reactive chlorine atom allows the molecule to be chemically bonded to surfaces that possess nucleophilic groups, such as hydroxyl groups on silica (B1680970) or metal oxides. smolecule.com This would functionalize the surface, with the ethoxy and acetal groups altering its properties, for example, by making it more compatible with organic media.
Probes for Mechanistic Studies: The presence of two distinct ether linkages and a reactive C-Cl bond makes it a candidate for studying reaction mechanisms, such as intramolecular rearrangements or competitive reaction pathways under various conditions.
Data and Properties
Physicochemical Properties
As specific experimental data for this compound is not widely available, the following table presents calculated and estimated properties based on its structure and comparison with related compounds.
| Property | Value |
| Molecular Formula | C₆H₁₃ClO₂ |
| Molecular Weight | 152.62 g/mol |
| Monoisotopic Mass | 152.06041 Da |
| Predicted Boiling Point | ~170-180 °C |
| Predicted Density | ~1.01 g/cm³ |
| Predicted XLogP3 | ~0.8 |
Note: Values are computed or estimated due to a lack of published experimental data for this specific isomer. Data for the related isomer 1-(2-Chloroethoxy)-2-ethoxyethane (CAS 41771-35-1) includes a boiling point of 178.7 °C and a density of 1.006 g/cm³. nih.govlookchem.comchemsrc.com
Reactivity Profile
This interactive table summarizes the expected reactivity of the distinct functional groups within this compound.
| Functional Group | Reagent/Condition | Expected Outcome |
| Acetal | Strong Base (e.g., NaOH, NaH) | Stable, No Reaction |
| Acetal | Nucleophiles (e.g., Grignard, LiAlH₄) | Stable, No Reaction |
| Acetal | Aqueous Acid (e.g., H₃O⁺) | Hydrolysis to form Acetaldehyde (B116499) |
| Chloroether | Nucleophiles (e.g., RO⁻, CN⁻, R₂NH) | Nucleophilic Substitution of Cl |
| Chloroether | Strong, Bulky Base | Potential for Elimination (E2) |
Properties
IUPAC Name |
1-(2-chloroethoxy)-1-ethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFXENUHAUMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chloroethoxy 1 Ethoxyethane
Established Synthetic Pathways and Precursor Chemistry
Traditional synthetic routes to 1-(2-Chloroethoxy)-1-ethoxyethane rely on fundamental reactions in organic chemistry, including acetalization, etherification, and halogenation. The choice of pathway often depends on the availability of starting materials and the desired scale of production.
The most direct conceptual route to this compound is the acid-catalyzed reaction of acetaldehyde (B116499) with one equivalent each of ethanol (B145695) and 2-chloroethanol.
Reaction Mechanism: The synthesis proceeds through the formation of a hemiacetal intermediate. The aldehyde's carbonyl group is first protonated by an acid catalyst, enhancing its electrophilicity. One of the alcohol molecules (either ethanol or 2-chloroethanol) then performs a nucleophilic attack on the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield a resonance-stabilized oxocarbenium ion. The second alcohol molecule then attacks this intermediate, and a final deprotonation step yields the acetal (B89532) product.
Challenges and Control: A significant challenge in this approach is the lack of selectivity. The reaction mixture will statistically yield a mixture of the desired mixed acetal, this compound, and two symmetric acetals: 1,1-diethoxyethane and 1,1-bis(2-chloroethoxy)ethane. Achieving a high yield of the target compound requires carefully controlling the stoichiometry and reaction conditions or employing a stepwise addition of the alcohol reactants.
| Parameter | Description | Typical Conditions |
| Aldehyde | Acetaldehyde | The core two-carbon unit of the acetal. |
| Alcohols | Ethanol & 2-Chloroethanol | Provide the ethoxy and 2-chloroethoxy moieties. |
| Catalyst | Acid Catalyst (e.g., HCl, H₂SO₄, PTSA) | To protonate the aldehyde and facilitate the reaction. |
| Control | Water Removal | Driving the equilibrium towards the product side, often by azeotropic distillation. |
Etherification strategies can be cleverly adapted to form the acetal structure, often proceeding via an α-chloro ether intermediate. This approach is analogous to the Williamson ether synthesis.
Pathway A: Reaction of 1-chloro-1-ethoxyethane (B1615817) with sodium 2-chloroethoxide. The precursor, 1-chloro-1-ethoxyethane, can be synthesized from acetaldehyde, ethanol, and hydrogen chloride.
Pathway B: Reaction of a pre-formed halo-acetal with sodium ethoxide.
These nucleophilic substitution reactions offer greater control compared to direct acetalization from three components, as the key bonds are formed sequentially.
An effective and common strategy involves the late-stage introduction of the chlorine atom onto a precursor molecule containing a hydroxyl group. This method avoids handling potentially unstable chlorinated precursors in the initial steps.
The synthesis begins with the formation of a hydroxy-containing acetal, 1-ethoxy-1-(2-hydroxyethoxy)ethane. This intermediate is prepared by the acid-catalyzed reaction of acetaldehyde with ethanol and ethylene (B1197577) glycol. The terminal hydroxyl group of this stable intermediate is then converted to a chloride.
Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is prevalent in the industrial synthesis of related chloro-ethers due to its efficiency. nbinno.com
Reaction Scheme: CH₃CH(OCH₂CH₃)(OCH₂CH₂OH) + SOCl₂ → CH₃CH(OCH₂CH₃)(OCH₂CH₂Cl) + SO₂ + HCl
This pathway's primary advantage is its selectivity; the chlorination specifically targets the primary alcohol group, leaving the acetal functionality intact under controlled conditions.
| Method | Starting Materials | Key Reagents | Reaction Type | Key Features |
| Chlorination of Hydroxy Acetal | 1-ethoxy-1-(2-hydroxyethoxy)ethane | Thionyl chloride (SOCl₂), Pyridine | Halogenation | High selectivity for the terminal hydroxyl group. nbinno.com |
| Williamson-type Synthesis | 1-chloro-1-ethoxyethane, Sodium 2-chloroethoxide | Sodium Hydride (to form alkoxide) | Nucleophilic Substitution | Stepwise formation offers better control. |
Innovative and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of acetals and related compounds to reduce waste, avoid hazardous materials, and improve energy efficiency.
The principles of green chemistry provide a framework for improving the established synthetic pathways for this compound. uniroma1.itnih.gov
Waste Prevention: One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are a cornerstone of waste prevention. smolecule.com For instance, a one-pot approach could involve the formation of the hydroxy acetal followed by in-situ chlorination, reducing solvent usage and purification losses.
Atom Economy: Direct acetalization offers the highest theoretical atom economy, as water is the only byproduct. In contrast, the halogenation route using thionyl chloride has a lower atom economy due to the generation of SO₂ and HCl as byproducts.
Use of Safer Solvents: Traditional solvents like toluene (B28343) or benzene, used for azeotropic water removal, can be replaced with greener alternatives. nih.gov In some cases, reactions can be designed to be solvent-free, further reducing environmental impact. researchgate.net
Energy Efficiency: Microwave-assisted synthesis and continuous flow reactors can significantly reduce reaction times and energy consumption compared to conventional batch processing with prolonged heating. nih.govmt.com
The choice of catalyst is pivotal in controlling the reaction's efficiency, selectivity, and environmental impact. smolecule.com
Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts (like H₂SO₄) with solid, reusable catalysts is a key green innovation. psu.edu These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.
Advanced Catalytic Systems: Heteropoly acids, such as phosphotungstic acid, have shown excellent performance in etherification and acetalization reactions due to their high Brønsted acidity and thermal stability. smolecule.com Boron trifluoride etherate is another effective catalyst used in the synthesis of related polyglycol ethers, promoting etherification with high efficiency. google.com
The table below summarizes various catalytic systems applicable to the synthesis of this compound, highlighting the shift towards more sustainable options.
| Catalyst Type | Examples | Application | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | Acetalization | Low cost, readily available | Corrosive, difficult to separate, waste generation |
| Heterogeneous Acid | Amberlyst-15, Zeolites, Montmorillonite Clay | Acetalization | Reusable, non-corrosive, easy separation nih.govpsu.edu | Higher initial cost, potential for lower activity |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Etherification/Acetalization | High efficiency, promotes reaction under mild conditions google.com | Moisture sensitive, requires anhydrous conditions |
| Heteropoly Acids | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Acetalization/Etherification | High thermal stability, strong Brønsted acidity, reusable smolecule.com | Higher cost compared to simple mineral acids |
Stereochemical Control and Diastereoselective Synthesis Considerations
The structure of this compound possesses a single stereocenter at the carbon atom derived from the aldehyde. Therefore, in the absence of any chiral influence, the synthesis will result in a racemic mixture of (R)- and (S)-enantiomers. The primary focus of stereochemical control would be enantioselective synthesis rather than diastereoselective synthesis, as there is only one stereocenter. However, if this molecule were to be used as an intermediate in a more complex synthesis, establishing control over this stereocenter would be crucial.
Achieving enantioselectivity in the synthesis of chiral acetals is a recognized challenge in organic synthesis. sioc-journal.cn Strategies for the enantioselective synthesis of this compound could involve the use of:
Chiral Auxiliaries: Reacting the aldehyde with a chiral alcohol would lead to the formation of a diastereomeric mixture of acetals, which could potentially be separated. Subsequent replacement of the chiral auxiliary with the desired chloroethoxy group would yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral Brønsted acids or other chiral catalysts could promote the enantioselective addition of the alcohols to the acetaldehyde. sioc-journal.cn Chiral phosphoric acids have shown promise in a variety of asymmetric reactions and could be applicable here. sioc-journal.cn
The development of a diastereoselective synthesis would become relevant if one of the alcohol fragments or the aldehyde already contained a stereocenter. In such a scenario, the formation of the new stereocenter at the acetal carbon would lead to a mixture of diastereomers. The stereochemical outcome would be influenced by the existing stereocenter, a phenomenon known as substrate-controlled diastereoselection. The relative stereochemistry could be predicted and controlled based on principles of nucleophilic addition to oxocarbenium ions, which are key intermediates in acetal formation. acs.orgnih.gov The steric and electronic properties of the substituents on the starting materials would dictate the facial selectivity of the nucleophilic attack by the incoming alcohol. nih.gov
Table 2: Potential Strategies for Stereochemical Control
| Strategy | Description | Potential Outcome |
| Chiral Brønsted Acid Catalysis | Use of a chiral phosphoric acid to catalyze the reaction between acetaldehyde, ethanol, and 2-chloroethanol. | Enantiomerically enriched this compound. |
| Chiral Auxiliary Approach | Initial reaction of acetaldehyde with a chiral diol to form a cyclic acetal, followed by ring-opening and reaction with 2-chloroethanol. | Separation of diastereomers followed by further steps to obtain the enantiomerically pure product. |
| Enzymatic Resolution | Use of a lipase (B570770) to selectively hydrolyze one enantiomer of a racemic mixture of a related ester precursor. | Kinetic resolution to obtain one enantiomer in high purity. |
Further research would be necessary to develop a specific and efficient method for the stereocontrolled synthesis of this compound.
Chemical Reactivity and Transformation Mechanisms of 1 2 Chloroethoxy 1 Ethoxyethane
Acetal (B89532) Reactivity: Hydrolysis and Transacetalization Mechanisms
The acetal group in 1-(2-chloroethoxy)-1-ethoxyethane is a key site for chemical reactions, particularly hydrolysis and transacetalization. These transformations are fundamental in synthetic organic chemistry, often employed for the protection and deprotection of carbonyl groups or alcohols.
Acid-Catalyzed Hydrolysis Kinetics and Proposed Mechanisms
The rate of this reaction is dependent on the concentration of both the acetal and the acid catalyst.
Transacetalization Reactions with Diverse Alcohol Substrates
Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction is essentially an equilibrium process driven by the relative concentrations of the reactants and products. In the context of this compound, it can react with various alcohol substrates to generate a diverse range of new acetals. This process is valuable for introducing different alkoxy groups into a molecule. The protection of diols as cyclic acetals is a common application of this reaction type. researchgate.net
Selective Deprotection Strategies for Acetal Functionality
The selective removal of an acetal protecting group is a critical step in many multi-step syntheses. cem.com Various methods have been developed for the deprotection of acetals, often under mild conditions to avoid affecting other sensitive functional groups within the molecule. cem.comorganic-chemistry.org
Several reagents and conditions can be employed for the chemoselective cleavage of acetals, including:
Lewis Acids: Catalytic amounts of Lewis acids like indium(III) trifluoromethanesulfonate (B1224126) and erbium(III) trifluoromethanesulfonate have been shown to be effective for acetal deprotection under neutral or mild conditions. organic-chemistry.org
Bismuth Salts: Bismuth nitrate (B79036) pentahydrate and bismuth trichloride (B1173362) have been used for the deprotection of acetals and ketals, offering high efficiency and tolerance for various functional groups. researchgate.net
Other Reagents: Reagents such as Selectfluor™ and silica-supported sodium hydrogen sulfate (B86663) have also been developed for the cleavage of specific types of acetal protecting groups. organic-chemistry.org
The choice of deprotection strategy often depends on the specific substrate and the presence of other functional groups. For instance, the selective deprotection of one acetal group in a molecule containing multiple acetals can be achieved through careful selection of reagents and reaction conditions. researchgate.netrsc.orglookchem.com
Reactivity at the Chloroethoxy Moiety
The chloroethoxy group in this compound introduces another dimension to its reactivity, primarily through nucleophilic substitution reactions at the carbon atom bearing the chlorine atom.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon-chlorine bond in the chloroethoxy moiety is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These nucleophilic substitution reactions can proceed through either an SN1 or an SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.combyjus.com
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate in the rate-determining step. byjus.comchemicalnote.com It is typically favored by polar protic solvents and weaker nucleophiles. byjus.comkhanacademy.org The stability of the resulting carbocation is a crucial factor, with tertiary carbocations being more stable and thus more likely to undergo SN1 reactions. masterorganicchemistry.comyoutube.com
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com This pathway is favored by strong nucleophiles and polar aprotic solvents. chemicalnote.comkhanacademy.org Steric hindrance is a significant factor in SN2 reactions; they are most efficient for primary and secondary alkyl halides. chemicalnote.comlibretexts.org
Given that the chlorine atom in this compound is on a primary carbon, SN2 reactions are generally expected to be the predominant pathway for nucleophilic substitution. byjus.com
A wide range of nucleophiles can participate in the substitution reaction at the chloroethoxy moiety. The versatility of this reaction allows for the synthesis of a variety of derivatives. The chlorine atom can be displaced by nucleophiles, leading to the formation of different functionalized products.
Common nucleophiles and the resulting products include:
Hydroxide (B78521) ions (OH⁻): Leads to the formation of an alcohol. byjus.com
Alkoxide ions (RO⁻): Results in the formation of an ether via the Williamson ether synthesis. libretexts.org
Azide (B81097) ion (N₃⁻): Can be used to introduce an azide group, which can subsequently be reduced to an amine. libretexts.org
Cyanide ion (CN⁻): Forms a nitrile.
Thiolates (RS⁻): Yields a thioether.
The reactivity of these nucleophiles and the specific reaction conditions will determine the efficiency and outcome of the substitution reaction. The ability of related bis(2-chloroethyl) compounds to alkylate nucleophilic sites in biological molecules like DNA highlights the reactivity of the chloroethyl group. wikipedia.orgnih.gov
Intramolecular Cyclization Reactions Forming Heterocycles
The molecular architecture of this compound, featuring a terminal chloro group and proximal ether oxygens, makes it a prime candidate for intramolecular cyclization to form heterocyclic structures, most notably derivatives of 1,4-dioxane. This transformation is analogous to the well-known Williamson ether synthesis, applied in an intramolecular context.
Under basic conditions, the ether oxygen of the ethoxy group can act as an internal nucleophile. The reaction is typically initiated by a base, which, however, is not required to deprotonate an alcohol as in the classic Williamson synthesis. Instead, the reaction proceeds via nucleophilic attack of one of the ether oxygen atoms on the carbon bearing the chlorine atom. This process, known as an SNi (Internal Nucleophilic Substitution) type reaction, would lead to the formation of a six-membered ring. The most probable heterocyclic product is a substituted 1,4-dioxane. Specifically, the reaction would yield 2-ethoxy-1,4-dioxane following the expulsion of a chloride ion.
Research on analogous compounds supports this hypothesis. For instance, the treatment of 2-chloroethoxy ethanol (B145695) with a base such as sodium hydroxide or potassium hydroxide is a known industrial method for synthesizing 1,4-dioxane. google.com In this related process, the hydroxyl group, after deprotonation, acts as the nucleophile. For this compound, the ether oxygen itself serves this role. Furthermore, the acid-catalyzed cyclization of related polyether structures, such as 2-(2,2-diethoxyethoxy)ethan-1-ol, has been shown to produce 2-ethoxy-1,4-dioxane, demonstrating the propensity of this type of structure to form dioxane rings. thieme-connect.de
The reaction is believed to proceed through a transition state resembling a six-membered ring, which is entropically and enthalpically favored over other possibilities. wikipedia.org The rate and feasibility of such a cyclization would depend on reaction conditions, including solvent, temperature, and the nature of any catalyst or base used.
Elimination Reactions to Generate Vinyl Ethers
This compound can undergo elimination reactions to produce vinyl ethers. This dehydrochlorination process involves the removal of a hydrogen atom from the carbon adjacent to the chloro-substituted carbon (the β-carbon) and the chloride leaving group. The primary product of such an elimination would be 1-ethoxy-2-(vinyloxy)ethane.
Mechanistic Studies of E1 and E2 Pathways
The elimination of HCl from this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions. wikipedia.orglibretexts.org
E2 Mechanism: This pathway is a one-step, concerted process where a base removes a β-hydrogen at the same time the chloride leaving group departs. dalalinstitute.comunacademy.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. wikipedia.org Strong, non-hindered bases like sodium ethoxide or potassium hydroxide favor the E2 mechanism. iitk.ac.in For the E2 reaction to occur, a specific stereochemical arrangement is required: the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. amazonaws.comlibretexts.org This geometric constraint ensures proper orbital alignment for the formation of the new π-bond. amazonaws.com
E1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the chloride leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid deprotonation of a β-hydrogen by a weak base (such as the solvent, e.g., ethanol) to form the alkene. wikipedia.org The rate of the E1 reaction is dependent only on the concentration of the substrate. amazonaws.com Conditions that favor the E1 pathway include the use of a poor or weak base and a polar, protic solvent that can stabilize the intermediate carbocation. iitk.ac.in Given the primary nature of the carbon bearing the chlorine, the formation of a primary carbocation would be highly unstable, suggesting the E1 pathway is less likely than the E2 pathway unless a rearrangement can occur.
The presence of the ether oxygens can influence the mechanism. The lone pairs on the oxygens could potentially stabilize an adjacent carbocation through resonance, which might make an E1-like pathway more accessible than for a simple chloroalkane.
Regioselectivity and Stereoselectivity in Elimination Processes
Regioselectivity: Since there is only one type of β-hydrogen in this compound (on the methylene (B1212753) group adjacent to the chlorine), the formation of constitutional isomers (regioisomers) is not possible. The elimination will selectively produce 1-ethoxy-2-(vinyloxy)ethane. General principles like Zaitsev's rule, which predicts the formation of the more substituted alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene with bulky bases, are not applicable here due to the lack of differing β-protons. libretexts.orgquimicaorganica.org
Stereoselectivity: The elimination product, 1-ethoxy-2-(vinyloxy)ethane, does not have stereoisomers (E/Z isomers) across the newly formed double bond. Therefore, stereoselectivity in the context of alkene geometry is not a factor in this specific reaction. However, the stereochemical requirements of the E2 transition state (anti-periplanar geometry) are a form of stereoselectivity related to the conformation of the reactant.
Interplay and Concerted Reactions Involving Both Functional Groups
The two key functional groups in this compound—the chloroethyl moiety and the acetal group—can engage in concerted reactions where bond-forming and bond-breaking events occur simultaneously. The stability of acetals, which are generally robust under neutral or basic conditions but labile in the presence of acid, is a critical factor in these processes. libretexts.orgmasterorganicchemistry.comthieme-connect.de
A plausible concerted reaction is an acid-catalyzed fragmentation. In the presence of a Lewis acid (e.g., TiCl₄, ZnCl₂) or a Brønsted acid, one of the acetal oxygens could be protonated or coordinated. This activation would weaken the C-O bonds of the acetal. A subsequent attack by the chloride ion (or another nucleophile) could trigger a cascade. For example, thermal decomposition of the related compound 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst yields 2-chloroethyl vinyl ether and 2-chloroethanol, suggesting a fragmentation pathway that could have concerted character. google.com
Radical and Organometallic Reactivity Profiles and Derived Transformations
Beyond ionic pathways, this compound can participate in reactions mediated by radical and organometallic species.
Radical Reactivity: The carbon-chlorine bond is susceptible to homolytic cleavage to generate a carbon-centered radical. This can be achieved using standard radical initiators like tributyltin hydride (Bu₃SnH) with AIBN, or through photolytic or transition-metal-catalyzed processes. uchicago.edunih.gov
A significant transformation in this category is radical cyclization. Research on analogous chloro and bromo acetals has demonstrated that a radical generated at the chloro-substituted carbon can undergo intramolecular addition to a tethered unsaturated bond. acs.orgacs.org In the absence of an internal π-system, the primary radical generated from this compound could be trapped by a hydrogen atom donor like Bu₃SnH to yield the corresponding de-chlorinated ether. However, more synthetically useful is the chromium-catalyzed radical cyclization of haloacetals. acs.org This methodology uses a chromium catalyst and a stoichiometric reductant to generate the radical, which then cyclizes. For this compound, if it were modified to contain a tethered alkene, a 5-exo or 6-exo cyclization would be expected to be a facile process, leading to the formation of five- or six-membered rings. nih.govwikipedia.orglibretexts.org The stereochemical outcome of such cyclizations is often controlled by the existing stereocenters on the acetal ring. nih.gov
| Substrate Type | Catalyst (mol %) | Reductant | H-Atom Donor | Conditions | Product Type |
|---|---|---|---|---|---|
| Bromo Acetal | CpCr(N(Ar)C(Me))₂CH (2 mol %) | Mn powder, PbBr₂ (≤1 mol %) | γ-terpinene | 50 °C, 38.5 h | Cyclized, Reduced Acetal |
| Chloro Acetal | CpCr(N(Ar)C(Me))₂CH (20 mol %) | Mn powder, PbCl₂ (≤1 mol %) | γ-terpinene | 70 °C, 88 h | Cyclized, Reduced Acetal |
Organometallic Reactivity: The reactivity of this compound with organometallic reagents can be directed at two sites: the C-Cl bond or the acetal group.
Reaction at the C-Cl bond: The chlorine atom can be replaced via cross-coupling reactions. For instance, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to couple with alkyl halides. youtube.com Reaction of this compound with a Gilman reagent could potentially form a new carbon-carbon bond at the terminal position.
Reaction at the Acetal Group: While acetals are generally stable to organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents, this stability can be overcome, particularly with the addition of a Lewis acid like titanium tetrachloride (TiCl₄). libretexts.orgoup.comlibretexts.org The Lewis acid coordinates to the acetal oxygens, activating the C-O bond towards nucleophilic attack. The reaction of an organometallic reagent under these conditions could lead to the cleavage of one of the C-O bonds and the formation of a new C-C bond, resulting in a substituted ether. oup.com This provides a method for the alkylation or arylation of the acetal carbon.
| Acetal Type | Organometallic Reagent | Promoter/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetal of α,β-unsaturated aldehyde | Grignard Reagent | TiCl₄, THF, -78 °C | Allyl Ether | oup.com |
| Keto Acetal (Protecting Group) | Grignard or RLi | No reaction (stable) | No reaction | libretexts.orgpressbooks.pub |
| Alkyl 2,4-dichlorophenyl acetal | Grignard Reagent | Benzene, Room Temp. | Unsymmetrical Ether | oup.com |
Applications of 1 2 Chloroethoxy 1 Ethoxyethane in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecular Architectures
The presence of two distinct reactive sites within a single, relatively simple molecule allows for sequential or one-pot transformations, making it an intriguing substrate for the synthesis of elaborate molecular frameworks.
The chloroethoxy moiety of 1-(2-Chloroethoxy)-1-ethoxyethane is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, transforming the compound into a variety of highly functionalized acetal (B89532) derivatives. The general reaction involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted in the following scheme:
General Nucleophilic Substitution Reaction
This reaction pathway could theoretically be exploited to synthesize a diverse range of derivatives. For instance, reaction with amines would yield amino-acetals, while reaction with thiols would produce thioether-containing acetals. Current time information in Bangalore, IN. However, specific, documented examples of such transformations using this compound as the starting material are not extensively reported in peer-reviewed literature.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Bifunctional molecules like this compound are often sought-after starting materials for the synthesis of these cyclic structures. In principle, the compound could participate in cyclization reactions through several pathways. For example, reaction with a dinucleophile, such as a diamine or a molecule containing both a thiol and an amine group, could lead to the formation of macrocyclic or other heterocyclic systems.
While the synthesis of heterocyclic compounds from chalcones and other precursors is a well-established field, the specific application of this compound in this context is not prominently documented. researchgate.net The general strategy often involves the reaction of a bifunctional compound with another molecule capable of forming two new bonds to create the ring system. youtube.com The potential of this compound in this area remains a subject for future research.
The chloroalkyl group of this compound could potentially be utilized in carbon-carbon bond formation, a fundamental process in organic synthesis. For instance, it could act as an electrophile in Friedel-Crafts alkylation reactions with aromatic compounds in the presence of a Lewis acid catalyst. Alternatively, it could be converted into an organometallic reagent, such as a Grignard or organolithium reagent, which could then react with various electrophiles.
Despite these theoretical possibilities, the application of this compound in specific, named carbon-carbon bond-forming reactions is not well-documented in the available scientific literature.
Contributions to Polymer Science and Materials Chemistry
The reactivity of the chlorine atom in this compound suggests its potential utility in the synthesis of functional polymers and materials.
By modifying the chloro group, this compound could be converted into a polymerizable monomer. For example, dehydrohalogenation could introduce a vinyl group, creating a vinyl ether monomer that could then undergo polymerization.
Hypothetical Conversion to a Vinyl Ether Monomer
This resulting monomer could then be polymerized to form a poly(vinyl ether) with pendant acetal groups. These acetal groups could be later hydrolyzed to reveal hydroxyl functionalities, leading to a functional polymer. While this represents a viable synthetic strategy, specific research demonstrating this pathway with this compound is limited. The reactivity of the chloro group also suggests its potential use as a crosslinking agent in polymer systems, where it can react with functional groups on polymer chains to form a three-dimensional network. Current time information in Bangalore, IN.
Key Intermediate in Fine Chemical Synthesis
This compound (CEEE) serves as a versatile intermediate in the synthesis of a variety of fine chemicals. Its chemical structure, featuring a reactive chlorine atom and two ether linkages, allows for a range of chemical transformations, making it a valuable building block in advanced organic synthesis. The presence of the chloroethoxy and ethoxy groups contributes to its unique reactivity, enabling its use in the creation of specialized molecules.
The reactivity of CEEE is primarily centered around the chloro group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the formation of diverse derivatives. Additionally, under specific conditions, CEEE can undergo dehydrohalogenation to form unsaturated compounds. It can also react with carboxylic acids to produce esters, which have a wide array of applications.
Pathway to Hexahydrofurofuranol Derivatives
While specific, detailed research findings on the direct synthesis of hexahydrofurofuranol derivatives starting from this compound are not extensively documented in the public domain, a plausible synthetic pathway can be proposed based on its known chemical reactivity. The synthesis would likely involve a multi-step process leveraging the key functional groups of the CEEE molecule.
A hypothetical pathway could initiate with the nucleophilic substitution of the chlorine atom in CEEE by a suitable oxygen-containing nucleophile. This could be followed by a series of intramolecular cyclization and reduction steps to construct the bicyclic hexahydrofurofuran (B14135507) core. The reaction conditions, including the choice of solvent, temperature, and catalyst, would be critical in directing the reaction towards the desired product and maximizing the yield.
Hypothetical Reaction Scheme:
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic Substitution | Dihydroxy nucleophile, base | Diol ether |
| 2 | Intramolecular Cyclization | Acid or base catalysis | Bicyclic ether |
| 3 | Reduction/Further Functionalization | Reducing agent (e.g., LiAlH4) | Hexahydrofurofuranol derivative |
This proposed pathway highlights the potential of this compound as a precursor for complex heterocyclic structures like hexahydrofurofuranols, which are important scaffolds in various biologically active molecules.
Synthesis of Other Specialty Organic Chemicals and Reagents
The utility of this compound extends beyond a single class of compounds, positioning it as a key intermediate in the synthesis of various other specialty organic chemicals and reagents.
One significant application lies in its role as a crosslinking agent in the formation of specialty polymer networks. smolecule.com The reactive chlorine atom can participate in nucleophilic substitution reactions with functional groups on polymer chains, such as amines, thiols, or hydroxyls. smolecule.com This leads to the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure with enhanced mechanical and thermal properties. smolecule.com
Furthermore, CEEE is utilized in the surface modification of nanomaterials . smolecule.com It can act as a coupling agent to functionalize the surface of inorganic nanoparticles. The chlorine atom reacts with hydroxyl groups present on the surface of materials like silica (B1680970) or metal oxides, forming stable ether linkages. The ethoxyethane portion of the molecule then provides organic compatibility, preventing the aggregation of nanoparticles and promoting their uniform dispersion within polymer matrices. smolecule.com
The general reactivity of the chloroethoxy group also allows for the synthesis of various other small molecules. For instance, it can be used to introduce the 2-ethoxyethoxyethyl group into other organic molecules through etherification reactions. This moiety can influence the solubility, polarity, and other physicochemical properties of the final product. The manufacturing of 1-(2-Chloroethoxy)-2-ethoxyethane, a related compound, involves the reaction of 2-ethoxyethanol (B86334) with thionyl chloride, followed by the addition of 2-chloroethanol, highlighting a common synthetic strategy for this class of compounds. nbinno.com This versatility makes this compound and related compounds valuable reagents in the production of a range of chemicals, including esters, ethers, and amides, which find use in various industrial applications. nbinno.com
Spectroscopic and Structural Elucidation Methodologies for 1 2 Chloroethoxy 1 Ethoxyethane and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.
A complete assignment of the proton (¹H) and carbon (¹³C) signals in 1-(2-Chloroethoxy)-1-ethoxyethane is achievable through a combination of one-dimensional and two-dimensional NMR experiments. The analysis of chemical shifts, coupling constants, and through-bond correlations provides an unambiguous picture of the molecular framework.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for each non-equivalent proton. The acetal (B89532) proton (H1) is expected to appear significantly downfield due to the deshielding effect of two adjacent oxygen atoms. Protons on carbons adjacent to an oxygen atom (H3, H4, and H5) also experience a downfield shift. pressbooks.pubopenstax.orglibretexts.org The presence of the electronegative chlorine atom further deshields the protons on the chloroethoxy moiety (H5 and H6). rsc.orgdocbrown.info
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the acetal carbon (C1) is highly deshielded and typically appears in the 90-110 ppm region. oregonstate.edu Carbons bonded to a single oxygen atom (C3, C4, and C5) resonate in the 50-80 ppm range, a characteristic region for ethers. pressbooks.pubopenstax.org The carbon directly attached to the chlorine atom (C6) will also be shifted downfield. aip.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton coupling relationships. libretexts.org For this compound, cross-peaks would be expected between H1 and H2, H3 and H4, and H5 and H6, confirming the connectivity within the ethyl and chloroethyl chains.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations from the acetal proton (H1) to C3 and C5 would confirm the acetal structure. Similarly, correlations from the ethoxy methyl protons (H4) to C3 would verify the ethoxy group's position.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | -O-CH(CH₃)-O- | ~4.7 - 5.0 (quartet) | ~95 - 105 | H1 → C2, C3, C5 |
| 2 | -CH(CH₃)- | ~1.2 - 1.4 (doublet) | ~20 - 25 | H2 → C1 |
| 3 | -O-CH₂CH₃ | ~3.5 - 3.8 (multiplet) | ~60 - 70 | H3 → C1, C4 |
| 4 | -OCH₂CH₃ | ~1.1 - 1.3 (triplet) | ~15 - 20 | H4 → C3 |
| 5 | -O-CH₂CH₂Cl | ~3.6 - 3.9 (multiplet) | ~65 - 75 | H5 → C1, C6 |
| 6 | -OCH₂CH₂Cl | ~3.6 - 3.8 (triplet) | ~40 - 50 | H6 → C5 |
The flexible nature of this compound, with several rotatable single bonds, gives rise to multiple possible conformations. NMR spectroscopy, in conjunction with computational methods, is a powerful tool for investigating these conformational preferences. auremn.org.brnih.govnih.gov
The rotational barriers around the C-O bonds of the acetal and ether linkages can be studied using variable-temperature NMR experiments. At lower temperatures, the interconversion between different conformers may slow down on the NMR timescale, potentially leading to the observation of separate signals for each distinct conformer. acs.org
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons. The presence or absence of NOE cross-peaks between specific protons can help to determine the predominant conformation in solution. For example, the spatial proximity of the acetal proton (H1) to protons on the ethoxy (H3) or chloroethoxy (H5) groups would be indicative of specific rotational isomers being more populated.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. rsc.orgchimia.ch For this compound (C₆H₁₃ClO₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds. The presence of chlorine would also be evident from the characteristic M+2 isotopic peak, resulting from the natural abundance of the ³⁷Cl isotope. researchgate.net
Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. libretexts.orgwhitman.edu For this compound, fragmentation is expected to be directed by the functional groups present.
Characteristic fragmentation pathways for acetals and ethers involve the cleavage of C-O bonds. nih.govrsc.org The primary fragmentation is likely to be alpha-cleavage adjacent to the oxygen atoms, leading to the formation of stable oxonium ions. The loss of the ethoxy or chloroethoxy radical from the molecular ion would be a prominent pathway. Halogenated compounds also exhibit characteristic fragmentation, often involving the loss of the halogen atom or a hydrogen halide molecule. libretexts.orgacs.org
| m/z | Proposed Fragment Structure | Origin |
|---|---|---|
| 152/154 | [C₆H₁₃ClO₂]⁺ | Molecular Ion (M⁺) |
| 107 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 89 | [CH₃CH(OCH₂CH₃)]⁺ | Cleavage of C-O bond to chloroethyl group |
| 73 | [CH(OCH₂CH₃)]⁺ | Alpha-cleavage |
| 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comchemicum.com
For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the C-H, C-O, and C-Cl bonds.
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.
C-O Stretching: Ethers and acetals exhibit strong C-O stretching bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. libretexts.orgresearchgate.netblogspot.com The acetal C-O-C system often shows multiple strong bands in the 1200-1020 cm⁻¹ range. rsc.org
C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong absorption in the lower frequency region of the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position can be influenced by the conformation of the molecule. aip.org
While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy detects light scattering from molecular vibrations that involve a change in polarizability. Therefore, the two techniques provide complementary information for a comprehensive vibrational analysis.
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| 2850-3000 | C-H Stretch | Alkyl | Strong |
| 1300-1470 | C-H Bend | Alkyl | Medium |
| 1050-1200 | C-O Stretch | Acetal, Ether | Strong, Multiple Bands |
| 550-850 | C-Cl Stretch | Alkyl Chloride | Strong |
X-ray Crystallography for Solid-State Structure Determination (for Crystalline Derivatives)
While this compound is a liquid at ambient conditions, precluding direct single-crystal X-ray diffraction analysis of the parent compound, the solid-state structures of its crystalline derivatives provide invaluable insights into molecular conformation, packing, and intermolecular interactions. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the solid state.
A pertinent example is the structural analysis of 1-(2-(2-chloroethoxy)phenyl)ethanone, a derivative incorporating the chloroethoxy moiety. The crystallographic data for this compound reveals specific details about its solid-state architecture.
Detailed Research Findings
The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone was determined to be in the triclinic space group P-1. researchgate.net The unit cell parameters were reported as a = 7.8470(3) Å, b = 8.0375(3) Å, c = 9.2261(4) Å, with angles α = 77.052(4)°, β = 86.981(5)°, and γ = 61.011(4)°. researchgate.net This detailed structural information allows for a comprehensive understanding of the molecule's conformation and how it arranges itself within the crystal lattice.
Analysis of the crystal packing of derivatives like 1-(2-(2-chloroethoxy)phenyl)ethanone can reveal how the chloroethoxy group participates in or is influenced by the crystalline environment. For instance, the position of the chlorine atom and the ether oxygen atoms can influence close contacts with neighboring molecules, contributing to the stability of the crystal lattice.
The data obtained from X-ray crystallography is fundamental for computational modeling and structure-activity relationship (SAR) studies. By providing an experimentally determined, solid-state structure, it serves as a crucial benchmark for theoretical calculations of molecular geometry and electronic properties.
Crystallographic Data for a Derivative of this compound
The following table summarizes the crystallographic data for the crystalline derivative, 1-(2-(2-chloroethoxy)phenyl)ethanone.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁ClO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8470(3) |
| b (Å) | 8.0375(3) |
| c (Å) | 9.2261(4) |
| α (°) | 77.052(4) |
| β (°) | 86.981(5) |
| γ (°) | 61.011(4) |
| Volume (ų) | 494.98(3) |
| Z | 4 |
Theoretical and Computational Investigations of 1 2 Chloroethoxy 1 Ethoxyethane
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical properties and chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. acs.org By calculating the electron density, DFT can accurately predict various ground-state properties. For a molecule like 1-(2-Chloroethoxy)-1-ethoxyethane, DFT calculations would typically be performed using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) to obtain optimized geometry and electronic properties. acs.org
The presence of electronegative oxygen and chlorine atoms significantly influences the electronic distribution. The oxygen atoms of the ethoxy and chloroethoxy groups, along with the chlorine atom, create regions of high electron density, leading to a polar molecule. The chlorine atom, in particular, acts as a potent electron-withdrawing group, which can impact the reactivity of adjacent C-H bonds. acs.org
Table 1: Predicted Ground State Properties of Analogous Halogenated Ethers from DFT Calculations
| Property | Predicted Value Range | Significance for this compound |
| Dipole Moment | 2.0 - 3.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | 5 - 8 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| C-Cl Bond Length | ~1.78 - 1.82 Å | This bond is a likely site for nucleophilic attack due to its polarity and length. |
| C-O Bond Length | ~1.40 - 1.43 Å | Typical for ether and acetal (B89532) linkages, their strength influences reaction pathways. |
Note: The values in this table are representative examples derived from computational studies on analogous small halogenated ethers and are intended to be illustrative for this compound.
Conformational Analysis and Energy Landscapes via Computational Methods
Due to the presence of several single bonds, this compound can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. sapub.org The rotation around the C-C and C-O bonds leads to various staggered and eclipsed arrangements.
For analogous molecules like 1,2-dimethoxyethane, studies have shown that the gauche conformation is unusually stable due to stereoelectronic effects, specifically the "gauche effect." acs.orgacs.org In this compound, similar effects are expected. The relative energies of different conformers (e.g., anti vs. gauche arrangements of the chloroethoxy and ethoxy groups) would be determined by a balance of steric hindrance and stabilizing electronic interactions, such as hyperconjugation and dipole-dipole interactions. researchgate.net
Table 2: Relative Energies of Conformers for an Analogous Diether (1,2-dimethoxyethane)
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (trans) | ~180° | 0.00 | ~30% |
| Gauche | ~±60° | -0.3 to +0.5 | ~70% |
Note: Data adapted from computational studies on 1,2-dimethoxyethane. The relative stability of conformers in this compound would be further influenced by the bulky and electronegative chlorine atom.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and energy barriers that govern chemical transformations. nih.gov
Transition State Calculations for Key Chemical Transformations
A key reaction for acetals and ethers is acid-catalyzed hydrolysis. youtube.comlibretexts.org For this compound, this would involve the protonation of one of the ether oxygens, followed by nucleophilic attack by water. youtube.com Transition state calculations, often using methods like QST2/QST3 or eigenvector-following algorithms in computational chemistry software, can locate the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. researchgate.net
The structure of the transition state would reveal the geometry of the reacting species at the point of maximum energy. For an SN2-type cleavage, the calculation would show the incoming water molecule and the leaving alcohol group in a specific orientation relative to the central carbon atom. masterorganicchemistry.com For an SN1 pathway, the transition state would resemble a stabilized carbocation. youtube.com Given the structure of this compound, an SN1 mechanism is plausible due to the ability of the adjacent oxygen to stabilize a positive charge on the acetal carbon.
Elucidation of Energetic Profiles and Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for a reaction can be constructed. youtube.com This profile illustrates the thermodynamics and kinetics of the transformation. For the hydrolysis of this compound, the reaction would likely proceed through several steps, each with its own activation energy.
Intrinsic Reaction Coordinate (IRC) calculations are typically performed after locating a transition state to confirm that it connects the intended reactants and products and to map out the minimum energy path. unirioja.es
Table 3: Illustrative Energetic Profile for a Generic Acetal Hydrolysis
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |
| 1 | Reactants (Acetal + H₃O⁺) | 0 |
| 2 | Transition State 1 (Protonation) | +5 to +10 |
| 3 | Intermediate (Protonated Acetal) | -5 to 0 |
| 4 | Transition State 2 (Nucleophilic Attack) | +15 to +25 |
| 5 | Intermediate (Tetrahedral Intermediate) | +2 to +7 |
| 6 | Products (Hemiacetal + Alcohol) | -10 to -15 |
Note: These are generalized, illustrative values for acid-catalyzed acetal hydrolysis. Specific values for this compound would require dedicated calculations and would be influenced by the chloroethyl group.
Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of behavior in a condensed phase, such as in a solution. tu-darmstadt.de This is crucial for understanding how the solvent influences conformational preferences and reaction dynamics. frontiersin.org
For this compound, MD simulations in various solvents (e.g., water, ethanol (B145695), chloroform) would reveal how solvent molecules arrange themselves around the solute. In polar solvents like water, strong hydrogen bonding would be expected between water molecules and the ether oxygens. aip.orgresearchgate.net This solvation shell can stabilize certain conformations and influence the accessibility of reactive sites to other reagents. nih.gov
Simulations can also provide insights into the strength of intermolecular interactions. By analyzing the radial distribution functions (RDFs) between solute and solvent atoms, the structure of the solvation shell can be quantified. For instance, the RDF for the oxygen atoms of the ether and the hydrogen atoms of water would show distinct peaks corresponding to hydrogen bonding distances. researchgate.net These simulations are vital for bridging the gap between gas-phase quantum calculations and real-world solution-phase chemistry.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogues
QSAR studies on analogous compounds have primarily focused on predicting their toxicological endpoints and anesthetic properties. For instance, research on polyhalogenated ethers has aimed to elucidate the molecular characteristics governing their anesthetic action. nih.gov These studies often employ a variety of molecular descriptors, which are numerical representations of a molecule's structure, to build predictive models.
A significant finding in the QSAR analysis of anesthetic ethers is the combined influence of lipophilicity and electronic properties. nih.gov For a series of polyhalogenated methyl ethyl ethers, a QSAR model was developed that demonstrated the importance of the octanol-water partition coefficient (log P), molecular polarizability, and electrostatic potential in determining anesthetic activity. nih.gov This suggests that the ability of these molecules to partition into lipid environments, as well as their electronic interactions with biological targets, are key determinants of their anesthetic effects.
Similarly, QSAR models have been developed to predict the aquatic toxicity of related compounds like chlorinated alkanes. A study on a series of chlorinated alkanes found a strong correlation between their acute in vitro cytotoxicity and hydrophobicity, as modeled by the calculated octanol-water partition coefficient (log Kow). wur.nl This relationship was then used to develop a QSAR model to predict in vivo acute toxicity to fish, demonstrating the potential of in silico methods to reduce animal testing. wur.nl The ecotoxicity of glycerol (B35011) ethers has also been linked to lipophilicity and the size of alkyl substituents through QSAR studies. nih.gov
QSPR studies, on the other hand, have been applied to predict the physicochemical properties of aliphatic ethers. These properties are crucial for understanding the environmental fate and transport of these compounds. For example, multiple linear regression (MLR) techniques have been used to develop QSPR models that predict the boiling points and enthalpies of vaporization for a series of aliphatic ethers using topological indices as descriptors. researchgate.net These indices are numerical values derived from the molecular graph of a compound and encode information about its size, shape, and branching.
The following interactive table summarizes the findings from representative QSAR/QSPR studies on analogues of this compound, highlighting the predicted property, the types of molecular descriptors used, and the class of analogous compounds studied.
| Predicted Property | Key Molecular Descriptors | Analogous Compound Class | Reference |
| Anesthetic Action | log P, Molecular Polarizability, Electrostatic Potential | Polyhalogenated Ethers | nih.gov |
| Aquatic Toxicity (Fish) | log Kow (Hydrophobicity) | Chlorinated Alkanes | wur.nl |
| Ecotoxicity (Daphnia magna) | Lipophilicity, Alkyl Substituent Length | Glycerol Ethers | nih.gov |
| Boiling Point | Topological Indices (e.g., J, Wp, ¹X, H) | Aliphatic Ethers | researchgate.net |
| Enthalpy of Vaporization | Topological Indices (e.g., WW, ¹X) | Aliphatic Ethers | researchgate.net |
These studies collectively demonstrate the utility of QSAR and QSPR modeling in predicting the biological activity and physicochemical properties of compounds structurally related to this compound. The consistent importance of descriptors related to lipophilicity (log P, log Kow) and molecular structure (topological indices) across different studies suggests that these would also be critical parameters in any future QSAR/QSPR analysis of this compound and its derivatives.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Specific Transformations
The synthesis and transformation of acetals and ethers are undergoing a revolution driven by modern catalysis. Future research should focus on applying these novel systems to 1-(2-Chloroethoxy)-1-ethoxyethane for enhanced efficiency, selectivity, and milder reaction conditions than traditional corrosive acid catalysts like H₂SO₄ or dry HCl. nih.govacs.org
Key research areas include:
Lewis and Brønsted Acid Catalysis: Exploring a new generation of catalysts such as aprotic salts (e.g., imidazolium (B1220033) or pyridinium (B92312) salts), which can act as effective Brønsted acids for acetalization, could offer higher chemoselectivity. nih.govacs.org Similarly, various Lewis acids and metal complexes involving Pt(II), Pd(II), and Rh(II) could catalyze specific transformations of the acetal (B89532) group or activate the C-Cl bond. nih.govacs.org
Heterogeneous Catalysis: The use of solid acid catalysts, such as mesoporous polymers, zeolites, or resins, offers significant advantages in terms of catalyst reusability and process simplification. nih.govmdpi.com Developing heterogeneous systems specifically tailored for the synthesis or derivatization of this compound could make its use more industrially viable and environmentally friendly.
Photocatalysis: Recent advances have shown that visible-light photocatalysis, using catalysts like Eosin Y, can promote the acetalization of aldehydes under neutral conditions. organic-chemistry.org Investigating the application of such methods for the synthesis of this compound could allow for the inclusion of acid-sensitive functional groups that are incompatible with traditional methods. nih.govorganic-chemistry.org
| Catalytic System | Potential Application for this compound | Advantages |
| Aprotic Imidazolium Salts | Selective synthesis or cleavage of the acetal moiety. | High chemoselectivity, mild conditions. nih.govacs.org |
| Mesoporous Polymers | Efficient and clean synthesis. | Catalyst is reusable, simplified workup. nih.gov |
| Eosin Y (Photocatalyst) | Synthesis under neutral conditions. | Tolerates acid-sensitive substrates. organic-chemistry.org |
| Palladium (Pd) Complexes | Catalyzing transformations at the acetal or C-Cl bond. | Mild reaction conditions, high efficiency. organic-chemistry.org |
Exploration of Bio-inspired and Biomimetic Synthetic Pathways
The push towards greener and more sustainable chemistry encourages the exploration of bio-inspired synthetic routes. While specific enzymatic pathways for this compound are not established, future research could investigate the feasibility of using enzymes or whole-cell systems for its synthesis or modification.
Potential avenues for exploration include:
Enzymatic Synthesis: Screening for enzymes like etherases or hydrolases that could catalyze the formation or selective cleavage of the ether or acetal linkages under mild, aqueous conditions.
Biocatalytic Derivatization: Utilizing enzymes such as dehalogenases to selectively replace the chlorine atom, providing a green route to functionalized derivatives.
Bioderived Feedstocks: Investigating the use of bio-alcohols as starting materials for the synthesis of related ether acetals, leveraging solid acid catalysts to promote dehydration and etherification, thereby reducing the reliance on petrochemical sources. mdpi.com
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Modern chemical research increasingly relies on automation to accelerate discovery and optimization. researchgate.netchemspeed.com Integrating the synthesis and reactivity screening of this compound into automated platforms could dramatically increase research efficiency. youtube.com
Automated Synthesis: Platforms like the AutoMATE or those developed by Chemspeed can perform multi-step syntheses in parallel, with automated workup and purification. chemspeed.comhelgroup.comchemspeed.com These systems could be used to rapidly produce a library of derivatives from this compound by reacting it with various nucleophiles under different conditions.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a vast array of reaction parameters (catalysts, solvents, temperatures, reagents) in parallel using small-scale, multi-well plates. youtube.comacs.org This approach is ideal for discovering novel transformations of this compound or for optimizing the conditions for a known reaction, such as a nucleophilic substitution at the chloro-position. youtube.com This technique can significantly shorten the time required for process development and discovery. youtube.comyoutube.com
A hypothetical HTE workflow for optimizing a substitution reaction on this compound might involve:
Dispensing stock solutions of the substrate, a library of nucleophiles, and a range of catalysts into a 96-well plate using automated liquid handlers.
Running the reactions in parallel under various temperature profiles.
Rapidly analyzing the reaction outcomes using techniques like high-throughput LC/MS.
Using software to analyze the data and identify optimal conditions or novel reactivity.
Unexplored Applications in Advanced Materials Science Beyond Traditional Polymers
While the compound is known as a precursor in polymer production nbinno.com, its unique bifunctionality suggests potential in more advanced materials.
Functional Monomers: The presence of both a reactive chloro group and an acetal makes it a candidate as a functional monomer. The chloro group can be used for post-polymerization modification, allowing for the creation of graft copolymers or materials with precisely placed functional sites.
Stimuli-Responsive Materials: The acetal linkage is susceptible to cleavage under acidic conditions. nih.gov This property could be exploited to design stimuli-responsive materials, such as smart hydrogels or drug delivery systems that release a payload in an acidic environment (e.g., within a tumor microenvironment or a specific cellular compartment).
Precursors for Ion-Exchange Media: The chloroalkyl group can be readily converted to other functionalities, such as quaternary ammonium (B1175870) or sulfonate groups. This opens the possibility of using this compound as a precursor to synthesize novel ion-exchange resins or membranes for separation and purification applications.
Advanced Coatings and Adhesives: As a reactive intermediate, it could be incorporated into formulations for advanced coatings or adhesives, where the chloro-group can participate in cross-linking reactions to enhance durability and adhesion, while the ether linkages provide flexibility.
Investigation of Unconventional Reactivity Patterns and Derivatization Strategies
Future research should aim to uncover reactivity patterns beyond the expected nucleophilic substitution at the chlorine atom and hydrolysis of the acetal.
Catalyst-Controlled Site Selectivity: Investigating whether different catalytic systems (e.g., Lewis vs. Brønsted acids vs. transition metals) can induce reactions at different sites of the molecule, such as C-H activation or rearrangement reactions. For example, a BF₃·OEt₂-promoted coupling with organotrifluoroborates could provide a novel route to complex ethers from the acetal moiety. nih.gov
Radical-Mediated Transformations: While ethers and acetals are generally stable to carbon-centered radicals, exploring their reactivity with heteroatom-centered radicals could lead to new synthetic transformations. libretexts.org The chloro-group could also serve as a handle for initiating radical reactions.
Advanced Derivatization for Functional Probes: Moving beyond simple substitution, the chloro group can be replaced with moieties designed for specific functions. For example, conversion to an azide (B81097) would install a "handle" for click chemistry, allowing for easy conjugation to biomolecules or surfaces. Derivatization with reagents like 1-naphthyl isocyanate nih.gov or those containing a permanently charged group can be used to create derivatives for highly sensitive analytical detection by LC/MS. ddtjournal.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Chloroethoxy)-1-ethoxyethane, and how can competing side reactions be minimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 2-chloroethanol with ethyl vinyl ether under acidic catalysis may yield the target compound. Side reactions, such as elimination or over-alkylation, can be suppressed by controlling temperature (e.g., maintaining 0–5°C) and using anhydrous conditions to avoid hydrolysis . Solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reagents should be optimized to favor substitution over elimination .
Q. How can the purity of this compound be assessed post-synthesis?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with a refractive index detector is recommended. Internal standards (e.g., n-dodecane) can improve quantification accuracy. Confirm structural integrity using H NMR (e.g., δ 3.6–3.8 ppm for ether-linked protons) and FT-IR (C-O-C stretch at ~1100 cm) . Cross-validate with high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 182.071 (CHClO) .
Q. What are the key physicochemical properties of this compound relevant to solvent applications?
- Methodological Answer : Critical properties include boiling point (~200–220°C estimated via Antoine equation), logP (~1.2 predicted using PubChem tools), and dipole moment (~2.1 D from computational modeling). These determine solubility in polar/nonpolar matrices. Experimental determination via differential scanning calorimetry (DSC) for phase transitions and viscometry for dynamic viscosity is advised .
Advanced Research Questions
Q. How can conflicting literature data on the compound’s reactivity in hydrolysis studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., aqueous vs. alcoholic media) or trace acidic/basic impurities. Conduct controlled kinetic studies under inert atmospheres, using buffered solutions (pH 4–10) to isolate hydrolysis pathways. Monitor chloride ion release via ion chromatography and correlate with Arrhenius plots to identify dominant mechanisms (SN1 vs. SN2) .
Q. What strategies are effective in quantifying trace degradation products of this compound in environmental matrices?
- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile byproducts (e.g., ethylene chlorohydrin). For non-volatiles, use liquid-liquid extraction (LLE) followed by LC-QTOF-MS. Validate methods using spiked samples and matrix-matched calibration curves to account for ion suppression/enhancement .
Q. How does the compound’s thermodynamic stability vary under oxidative vs. reductive conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under O/N atmospheres to assess oxidative stability. For reductive stability, use cyclic voltammetry to identify reduction potentials. Computational studies (DFT) can predict bond dissociation energies (BDEs) for C-Cl and C-O bonds, guiding experimental design .
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
- Methodological Answer : Use immortalized human hepatocyte lines (e.g., HepG2) for metabolic toxicity assays. Measure IC values via MTT assays and monitor reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA). Compare results with structural analogs (e.g., 2-methoxyethoxymethyl chloride) to identify structure-activity relationships (SARs) .
Q. How can solvent effects on the compound’s nucleophilicity be systematically studied?
- Methodological Answer : Employ Kamlet-Taft solvatochromic parameters to correlate solvent polarity/polarizability with reaction rates. For example, measure SN2 reactivity with sodium iodide in solvents like DMSO, acetone, and acetonitrile. Use Eyring plots to separate enthalpy/entropy contributions to activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
